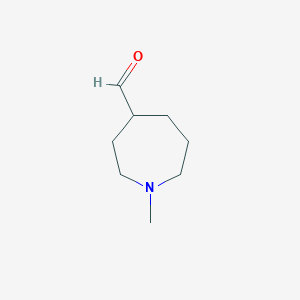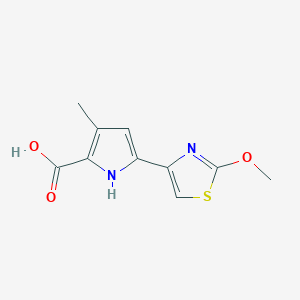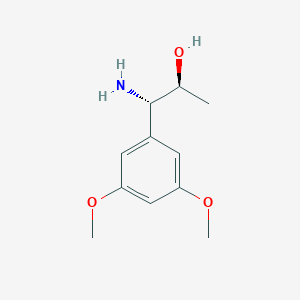
4-Nitro-3-pyridinecarbaldehyde 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-pyridinecarbaldehyde 1-oxide is a heterocyclic compound with the molecular formula C6H4N2O4. It is a derivative of pyridine, featuring a nitro group at the 4-position and an aldehyde group at the 3-position, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-pyridinecarbaldehyde 1-oxide typically involves the nitration of 3-pyridinecarbaldehyde followed by oxidation. One common method includes the reaction of 3-pyridinecarbaldehyde with nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-3-pyridinecarbaldehyde is then oxidized using an oxidizing agent such as peracetic acid to form the N-oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-pyridinecarbaldehyde 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The nitro group can be displaced by halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of the aldehyde to the N-oxide.
Reduction: Diethylamine and primary or secondary alcohols are used for the reduction of the nitro group.
Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used for substitution reactions.
Major Products:
Scientific Research Applications
4-Nitro-3-pyridinecarbaldehyde 1-oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-3-pyridinecarbaldehyde 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The N-oxide functionality can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 4-Nitro-3-pyridinecarbaldehyde 1-oxide is unique due to the presence of both a nitro group and an N-oxide functionality, which impart distinct reactivity compared to its analogs. While picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde are primarily used as intermediates in organic synthesis, the additional nitro and N-oxide groups in this compound expand its utility in redox and substitution reactions .
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-4-5-3-7(10)2-1-6(5)8(11)12/h1-4H |
InChI Key |
UWIIQFWFQLZUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])C=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)




![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)




![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)

